molecular formula C14H8BrNO2S B2383393 2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid CAS No. 351982-36-0

2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid

Cat. No.: B2383393
CAS No.: 351982-36-0
M. Wt: 334.19
InChI Key: USPKYPKYLWABGE-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid is an organic compound with the molecular formula C14H8BrNO2S and a molecular weight of 334.19 g/mol This compound features a quinoline core substituted with a 5-bromothiophene group at the 2-position and a carboxylic acid group at the 4-position

Safety and Hazards

The safety information for “2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid” includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, P402 + P404 .

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . Therefore, the future directions for “2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid” could involve further investigation into its potential biological and pharmaceutical activities.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid
  • 2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid
  • 2-(5-Fluorothiophen-2-yl)quinoline-4-carboxylic acid

Uniqueness

2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not.

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO2S/c15-13-6-5-12(19-13)11-7-9(14(17)18)8-3-1-2-4-10(8)16-11/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPKYPKYLWABGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679344
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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